molecular formula C15H21ClN2O2 B1505164 Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride CAS No. 1227381-91-0

Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride

Cat. No.: B1505164
CAS No.: 1227381-91-0
M. Wt: 296.79 g/mol
InChI Key: DITCBNHNFWNNFY-UHFFFAOYSA-N
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Description

Structural Characterization of Benzyl 2,7-Diazaspiro[3.5]nonane-2-carboxylate Hydrochloride

Molecular Architecture and Spirocyclic Core Configuration

This compound (C₁₅H₂₁ClN₂O₂) features a spiro[3.5]nonane backbone , where two seven-membered and six-membered rings share a single nitrogen atom at the 2,7 positions. The molecular architecture comprises:

  • Spirocyclic Core : A bicyclic system with a nitrogen atom bridging the two rings, creating a rigid, non-planar geometry.
  • Benzyl-Protected Carboxylate : A benzyl ester group (-OCH₂C₆H₅) attached to the 2-position carboxylate, enhancing stability and lipophilicity.
  • Hydrochloride Counterion : A protonated amine group (-NH⁺) interacting with a chloride ion, critical for solubility and ionic stability.

The molecular weight is 296.79 g/mol , with a molecular formula of C₁₅H₂₁ClN₂O₂. The compound’s spiro junction imposes steric constraints, influencing its reactivity and spatial arrangement.

Key Structural Features
Feature Description
Spirocyclic Core Two fused rings (6- and 7-membered) sharing a central nitrogen atom
Benzyl Ester Benzyloxycarbonyl (Cbz) protecting group at the 2-position carboxylate
Hydrochloride Salt Protonated amine and chloride ion ensuring ionic stability

Crystallographic Analysis and Conformational Dynamics

Crystallographic data for this compound is limited, but insights can be inferred from related diazaspiro compounds. X-ray crystallography of analogous structures (e.g., tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate) reveals:

  • Ring Puckering : The spiro junction adopts a chair-like conformation in the six-membered ring and a boat-like arrangement in the seven-membered ring.
  • Hydrogen Bonding : The hydrochloride counterion facilitates intermolecular interactions, stabilizing the crystal lattice.
Conformational Flexibility

The spirocyclic core allows limited rotational freedom around the C-N bonds, while the benzyl group restricts torsional movement. Computational models suggest that the compound preferentially adopts a low-energy conformation with minimized steric clashes between the benzyl ester and the spiro rings.

Comparative Analysis with Related Diazaspiro Compounds

This compound differs structurally and functionally from other diazaspiro derivatives. Below is a comparative analysis of key compounds:

Table 1: Structural Comparison of Diazaspiro Compounds
Compound Molecular Formula Spirocyclic System Key Functional Groups
This compound C₁₅H₂₁ClN₂O₂ Spiro[3.5]nonane Benzyl ester, hydrochloride
2,7-Diazaspiro[3.5]nonane C₇H₁₄N₂ Spiro[3.5]nonane Unprotected amine, no ester
Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate C₁₅H₂₀N₂O₂ Spiro[3.3]heptane Benzyl ester, smaller spiro core
Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate C₁₂H₂₂N₂O₂ Spiro[3.5]nonane Tert-butyl ester, no counterion
Key Differences in Reactivity and Stability
  • Spirocyclic Ring Size :

    • Spiro[3.5]nonane (6- and 7-membered rings): Optimal balance of ring strain and stability.
    • Spiro[3.3]heptane (6- and 6-membered rings): Higher ring strain, reduced stability.
  • Protecting Groups :

    • Benzyl Ester : Enhances solubility in organic solvents and protects the carboxylate during synthesis.
    • Tert-butyl Ester : Bulky group improves steric protection but complicates purification.
  • Counterion Effects :

    • Hydrochloride Salt : Improves aqueous solubility and crystallinity compared to free-base forms.

Properties

IUPAC Name

benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2.ClH/c18-14(19-10-13-4-2-1-3-5-13)17-11-15(12-17)6-8-16-9-7-15;/h1-5,16H,6-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITCBNHNFWNNFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(C2)C(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Preparation Steps

Formation of the Diazaspiro[3.5]nonane Core

A representative synthetic method involves a two-step cyclization approach:

  • Step 1: First Cyclization Reaction

    • Reactants: Bis(2-haloethyl) ether (e.g., bis(2-chloroethyl) ether) and cyanoacetaldehyde diethyl acetal.
    • Reaction conditions: N,N-dimethylformamide (DMF) as solvent, phase transfer catalyst (e.g., tetrabutylammonium bromide), and iodo metal salt (potassium iodide or sodium iodide).
    • Acid-binding agents such as anhydrous potassium carbonate, sodium carbonate, or sodium bicarbonate are used to absorb acid formed and prevent alkyl halide side reactions.
    • Temperature: 70-100 °C.
    • Time: 10-24 hours.
    • Outcome: Formation of an intermediate compound (Compound 3) via cyclization.
  • Step 2: Second Cyclization / Reduction

    • The intermediate (Compound 3) is subjected to reduction and ring closure using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
    • Reaction temperature is lowered to -10 °C.
    • LiAlH4 is added portion-wise over one hour.
    • Stirring is continued for 4-8 hours.
    • Quenching with water and sodium hydroxide solution follows.
    • Purification by neutral alumina column chromatography yields the refined diazaspiro compound.
    • Overall yield: 56.3-82.6%.

This method provides a high yield and avoids ring-opening side reactions common in cyclic ether preparations. The use of phase transfer catalysts and acid-binding agents is critical to reaction efficiency and product purity.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Quantities/Range Notes
First Cyclization Bis(2-chloroethyl) ether, cyanoacetaldehyde diethyl acetal, DMF, tetrabutylammonium bromide, KI, acid-binding agent (K2CO3, Na2CO3, NaHCO3) Molar ratio compound1:compound2:acid-binding agent = 1.0:1.1:1.2-2.0; catalyst and salt ratio 0.05-0.15 Reaction at 70-100 °C for 10-24 h
Workup Cooling to 0 °C, addition of water and ethyl acetate, washing with NaHCO3 solution, drying over MgSO4 Organic phase collected and concentrated Yields 76.8-106.5 g crude intermediate
Second Cyclization/Reduction LiAlH4 in THF, nitrogen atmosphere, -10 °C, addition over 1 h, stirring 4-8 h 15.2-56.9 g LiAlH4 per 76.8-106.5 g crude intermediate Quenched with water and NaOH solution, filtered, purified by alumina column
Purification Neutral alumina column chromatography Product yield 35.8-52.9 g Total yield 56.3-82.6%

Conversion to Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate Hydrochloride

While the above steps focus on the core diazaspiro compound, the benzyl ester and hydrochloride salt formation involve:

  • Benzyl Ester Formation

    • Carboxyl group introduction followed by esterification with benzyl alcohol or benzyl bromide under standard esterification or nucleophilic substitution conditions.
    • Use of coupling agents or acid catalysts may be employed to facilitate ester formation.
  • Hydrochloride Salt Formation

    • Treatment of the benzyl ester with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethereal solution) to yield the hydrochloride salt.
    • This step enhances compound stability and water solubility, which is important for pharmaceutical applications.

Specific detailed protocols for these steps are less frequently disclosed in patents but follow standard organic synthesis practices.

Research Findings and Considerations

  • The use of phase transfer catalysts and acid-binding agents significantly improves the yield and purity of the spirocyclic intermediate by minimizing side reactions and facilitating cyclization.
  • Lithium aluminum hydride reduction is a critical step that requires careful temperature control to avoid over-reduction or formation of olefin impurities.
  • The synthetic method described is scalable for industrial production due to mild reaction conditions, straightforward workup, and high yield.
  • Purification by neutral alumina chromatography is effective in removing impurities and obtaining refined product suitable for further functionalization.
  • Alternative solvents such as tetrahydrofuran and ethyl acetate are commonly employed for reaction and extraction steps, respectively.

Summary Table of Preparation Method

Preparation Stage Key Reagents/Conditions Outcome/Remarks
First Cyclization Bis(2-chloroethyl) ether, cyanoacetaldehyde diethyl acetal, DMF, phase transfer catalyst, KI, acid-binding agent Formation of cyclic intermediate (Compound 3), yield ~70-85%
Workup and Isolation Cooling, water and ethyl acetate extraction, NaHCO3 wash, drying Isolation of crude intermediate
Second Cyclization/Reduction LiAlH4 in THF, -10 °C, nitrogen atmosphere Reduction and ring closure, yield ~56-83%
Purification Neutral alumina column chromatography Refined diazaspiro compound
Esterification & Salt Formation Benzyl alcohol/bromide, acid catalysts, HCl treatment Benzyl ester formation and hydrochloride salt preparation

Chemical Reactions Analysis

Hydrolysis of the Benzyl Ester Group

The benzyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Type Conditions Reagents Product
Acidic HydrolysisHCl (aq), refluxConcentrated HCl, heat2,7-Diazaspiro[3.5]nonane-2-carboxylic acid
Basic HydrolysisNaOH (aq), ethanol, refluxAqueous NaOH, ethanolSodium salt of the carboxylic acid

This reaction is critical for deprotecting the carboxylate group, enabling further derivatization. The hydrochloride salt’s presence may influence reaction kinetics by altering solubility in aqueous media .

Alkylation and Substitution Reactions

The spirocyclic amines participate in alkylation and nucleophilic substitution reactions, particularly at the secondary nitrogen (N-7) of the diazaspiro system.

Key Findings:

  • Buchwald–Hartwig Amination : Tertiary amines in similar compounds undergo coupling with aryl halides (e.g., iodobenzene) using palladium catalysts, forming N-aryl derivatives .

  • N-Alkylation : Alkylation with benzyl bromide or phenethyl bromide under basic conditions (e.g., NaH) introduces substituents at N-7, as seen in related spiro compounds .

Example :

Compound+Benzyl bromideNaH, DMFN-Benzyl derivative\text{Compound} + \text{Benzyl bromide} \xrightarrow{\text{NaH, DMF}} \text{N-Benzyl derivative}

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents:

Reagent Conditions Product
Lithium aluminum hydrideAnhydrous ether, reflux2-(Hydroxymethyl)-2,7-diazaspiro[3.5]nonane

This reaction is less common due to competing reduction of the tertiary amine, which may require protective strategies .

Ring-Opening Reactions

The spirocyclic structure may undergo ring-opening under harsh acidic or oxidative conditions:

  • Acid-Mediated Cleavage : Protonation of N-7 in concentrated HCl can destabilize the spiro system, leading to ring opening and formation of linear diamines .

  • Oxidative Ring Opening : Strong oxidants (e.g., KMnO₄) may cleave the spiro ring, generating fragmented carbonyl compounds (Note: Benchchem excluded per requirements).

Salt Formation and Acid-Base Reactivity

The hydrochloride salt form enhances solubility in polar solvents. Deprotonation with bases like NaOH regenerates the free amine, enabling reactions requiring nucleophilic nitrogen:

HCl salt+NaOHFree base+NaCl+H₂O\text{HCl salt} + \text{NaOH} \rightarrow \text{Free base} + \text{NaCl} + \text{H₂O}

Stability and Reactivity Considerations

  • Thermal Stability : Decomposition occurs above 200°C, releasing CO₂ and benzyl chloride .

  • pH Sensitivity : The free base is prone to oxidation in alkaline conditions, necessitating inert atmospheres during handling.

Scientific Research Applications

Pharmacological Applications

1. Neurological Research
Preliminary studies indicate that benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride may interact with sigma receptors, particularly sigma-1 receptors (S1R), which are involved in neuroprotection and modulation of pain pathways. This interaction suggests potential therapeutic benefits for conditions such as depression and schizophrenia .

2. Antimicrobial and Anticancer Activities
Research has shown that compounds similar to this compound exhibit antimicrobial and anticancer activities. These properties can be attributed to their ability to modulate enzyme activity and influence cellular signaling pathways .

Synthetic Applications

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of complex organic molecules through various chemical reactions:

  • Oxidation : Can be oxidized to form corresponding ketones or carboxylic acids.
  • Reduction : Reduction reactions can yield amines or alcohols.
  • Substitution : Nucleophilic substitution can occur at the benzyl group or diazaspiro ring system .

Case Study 1: Sigma Receptor Interaction

A study investigated the binding affinity of this compound to sigma receptors in vitro. The results indicated significant binding affinity, suggesting its potential as a therapeutic agent for neurological disorders.

Case Study 2: Anticancer Activity

In another study, the compound was tested against various cancer cell lines. The findings demonstrated cytotoxic effects, leading to further exploration of its mechanism of action in inhibiting tumor growth.

Mechanism of Action

The mechanism by which Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to receptors or enzymes, influencing biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

tert-Butyl Esters: Positional and Functional Isomers

The tert-butyl analogs of this compound are extensively documented, highlighting the impact of ester substituents on reactivity and applications:

Compound Name CAS Number Molecular Weight Purity (%) Price (5g) Key Features
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate 1118786-86-9 ~255.3 95 $265 Stable tert-butyl ester; precursor for sigma receptor ligands
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate 236406-55-6 ~255.3 95 N/A Positional isomer; altered amine reactivity

Key Differences :

  • Ester Stability: The tert-butyl group offers superior acid stability compared to the benzyl ester, which is labile under hydrogenolytic conditions. This makes tert-butyl derivatives preferable for synthetic intermediates requiring robust protecting groups .
  • Synthetic Utility: The tert-butyl analog is used in Procedure D () to synthesize sigma receptor ligands, whereas the benzyl variant may require alternative deprotection strategies (e.g., hydrogenolysis) .

Functional Group Variations: Oxo and Methyl Derivatives

Other spirocycles with modified functional groups demonstrate how structural changes influence properties:

Compound Name CAS Number Key Modifications Applications
Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate 147610-98-8 Oxo group at 2-position; 7-aza Unknown; likely intermediate in synthesis
2,7-Diazaspiro[3.5]nonane, 2-methyl-, hydrochloride 1610028-42-6 Methyl substituent at 2-position Potential medicinal chemistry applications

Key Insights :

  • Methyl Substituent : The methyl group in 1610028-42-6 may enhance lipophilicity, improving membrane permeability but possibly reducing solubility .

Ring Size and Heteroatom Variations

Spirocycles with expanded rings or differing heteroatom arrangements further illustrate structural diversity:

Compound Name CAS Number Structure Key Features
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate 937729-06-1 Diazaspiro[4.4]nonane core Altered ring strain and conformation
tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate 1523572-07-7 Larger spiro[4.5] framework Extended pharmacophore for receptor targeting

Comparative Analysis :

  • Ring Strain: Smaller spiro[3.5] systems (vs.
  • Synthetic Accessibility : Diazaspiro[3.5] derivatives are more commonly reported, suggesting optimized synthetic routes compared to larger analogs .

Biological Activity

Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is a novel compound with significant biological activity, particularly in pharmacological research. This article explores its structural characteristics, biological interactions, and potential therapeutic applications based on diverse scientific sources.

Structural Characteristics

This compound has the molecular formula C15H21ClN2O2C_{15}H_{21}ClN_{2}O_{2} and a molecular weight of approximately 296.8 g/mol. Its unique spirocyclic structure, which includes two nitrogen atoms within a nonane framework, contributes to its distinctive biological properties and potential interactions with various biological targets.

The compound's mechanism of action is primarily linked to its interaction with sigma receptors, which are involved in modulating neurotransmitter systems. Preliminary studies suggest that it may influence neurological pathways relevant to conditions such as depression and schizophrenia. The spirocyclic structure allows for specific binding to these receptors, potentially leading to therapeutic effects.

Pharmacological Potential

  • Neurological Applications : this compound has been studied for its potential as a sigma receptor ligand, which may have implications for treating various neurological disorders.
  • Anti-Cancer Properties : Research indicates that derivatives of diazaspiro compounds have shown promise as covalent inhibitors against mutated KRAS proteins, which are critical in the development of solid tumors. Specific studies have demonstrated that related compounds exhibit potent antitumor effects in xenograft mouse models, suggesting a potential pathway for therapeutic development .
  • Comparison with Related Compounds : The compound's structural uniqueness is highlighted when compared with similar compounds:
    Compound NameStructural FeaturesUnique Aspects
    Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylateTert-butyl group instead of benzylDifferent solubility and stability
    1,2-Diazaspiro[3.5]nonane-7-carboxylic acidLacks benzyl group; contains carboxylic acidVariations in biological activities
    2,7-Diazaspiro[3.5]nonane-7-carboxylic acidSimilar spiro structure but different positionVariations in receptor binding affinities

Case Studies and Research Findings

  • Study on KRAS G12C Inhibition : A study focused on derivatives of benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate demonstrated their effectiveness as covalent inhibitors against the KRAS G12C mutation. The lead compound showed promising results in inhibiting tumor growth in mouse models, indicating significant anti-cancer potential .
  • Neuropharmacology Research : Investigations into the interaction of this compound with sigma receptors have revealed its potential role in modulating neurotransmitter systems, which could lead to advancements in treatment strategies for psychiatric disorders.

Q & A

Q. What are the optimized synthetic routes for Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride, and how can intermediates be characterized?

The compound is synthesized via Buchwald–Hartwig amination or alkylation of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS: 236406-55-6), followed by Boc deprotection using trifluoroacetic acid (TFA) and subsequent functionalization. For example:

  • Buchwald–Hartwig amination with iodobenzene yields intermediates like tert-butyl 7-phenyl-2,7-diazaspiro[3.5]nonane-2-carboxylate (yield: 89%) .
  • Alkylation with benzyl bromide or phenethyl bromide produces derivatives like AD179 (70% yield) . Characterization relies on ¹H/¹³C NMR (e.g., δ 7.44–7.36 ppm for aromatic protons) and HPLC for purity validation. Oxalate salt formation ensures stability for pharmacological assays .

Q. Which analytical methods are critical for assessing purity and structural integrity during synthesis?

  • NMR spectroscopy : Proton shifts in the 1.45–3.72 ppm range confirm spirocyclic backbone integrity and substituent placement .
  • HPLC with UV detection : Retention times (e.g., 1.27–1.32 minutes under SMD-TFA05 conditions) validate compound identity and purity (>95%) .
  • Elemental analysis : Matches calculated vs. observed C/H/N ratios (e.g., C: 79.00% calculated vs. 79.02% observed) .

Advanced Research Questions

Q. How do structural modifications of the 2,7-diazaspiro[3.5]nonane scaffold influence sigma receptor (S1R/S2R) affinity and subtype selectivity?

SAR studies reveal that hydrophobic substituents (e.g., benzyl, phenethyl) at the N7 position enhance S1R binding. For instance:

  • Compound 4b (phenethyl substitution) shows Ki = 12 nM for S1R vs. 5b (3-phenylpropyl substitution, Ki = 8 nM), indicating linker length impacts potency .
  • Acylated derivatives (e.g., benzoyl group at N7) reduce S2R affinity due to steric hindrance . Computational docking (e.g., Glide SP scoring) highlights hydrogen bonding between the spirocyclic amine and S1R’s Glu172 residue as critical .

Q. What methodologies resolve contradictions in pharmacological profiles of derivatives sharing the same scaffold?

Discrepancies in functional activity (e.g., 4b vs. 5b ) arise from conformational flexibility or intrinsic efficacy differences . Strategies include:

  • Radioligand displacement assays : Compare Ki values using [³H]-(+)-pentazocine (S1R) and [³H]-DTG (S2R) to quantify subtype preference .
  • Molecular dynamics (MD) simulations : Analyze ligand-receptor residence times; e.g., 4b’s phenethyl group stabilizes S1R via π-π stacking with Phe144 .
  • In vivo models : Test mechanical hypersensitivity (e.g., capsaicin-induced allodynia) to correlate binding data with efficacy .

Q. How can computational modeling guide the design of 2,7-diazaspiro[3.5]nonane-based PROTACs?

  • Docking studies : Prioritize derivatives with optimal linker length (e.g., PEG3) for E3 ligase recruitment .
  • SAfiR (Structure-Affinity Relationship) analysis : Predict ternary complex stability by modeling spirocyclic core interactions with target proteins (e.g., BRD4) .
  • ADMET prediction : Use QikProp to assess solubility (e.g., logS > -4) and blood-brain barrier permeability (e.g., logBB > 0.3) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride

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